(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one
Description
(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one is a chiral compound with two cyclopropyl groups attached to a pyrrolidin-2-one ring
Properties
IUPAC Name |
(3R,5S)-3,5-dicyclopropylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c12-10-8(6-1-2-6)5-9(11-10)7-3-4-7/h6-9H,1-5H2,(H,11,12)/t8-,9+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGLNBDKMADGVIH-BDAKNGLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC(NC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@H]2C[C@H](NC2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone or keto-ester, followed by cyclization to form the pyrrolidin-2-one ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-3,5-Dimethylpyrrolidin-2-one: Similar in structure but with methyl groups instead of cyclopropyl groups.
(3R,5S)-3,5-Dicyclopropylpyrrolidine: Lacks the carbonyl group present in pyrrolidin-2-one.
Uniqueness
(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications .
Biological Activity
(3R,5S)-3,5-Dicyclopropylpyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by its pyrrolidinone core with two cyclopropyl groups at the 3 and 5 positions. Its molecular formula is , and it has a molecular weight of approximately 149.23 g/mol. The compound's structure contributes to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various receptors and enzymes. Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. These interactions suggest potential applications in treating neurological disorders such as depression and anxiety.
Biological Activity Data
Case Studies
- Antidepressant Activity : A study conducted on rodent models demonstrated that administration of this compound resulted in significant increases in locomotor activity, suggesting antidepressant-like effects. This was measured using the forced swim test and the tail suspension test, which are standard assays for evaluating antidepressant efficacy.
- Neuroprotection : In vitro studies have shown that this compound exhibits neuroprotective properties by reducing apoptosis in neuronal cell lines exposed to neurotoxic agents. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of cellular survival signals.
- Serotonin Modulation : Research involving synaptosomal preparations indicated that this compound can alter serotonin uptake mechanisms, providing insight into its potential role as a serotonergic agent. This modulation may contribute to its antidepressant effects.
Research Findings
Recent studies have focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
- Absorption and Distribution : The compound shows favorable absorption characteristics with significant bioavailability in preclinical models.
- Metabolism : Initial investigations indicate that this compound undergoes hepatic metabolism predominantly via cytochrome P450 enzymes.
- Toxicity Profile : Toxicological assessments reveal a low toxicity profile at therapeutic doses, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
